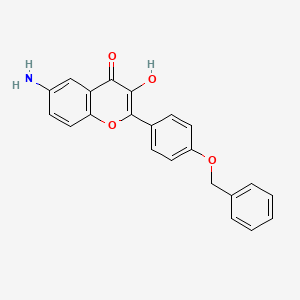![molecular formula C16H14N2O3S B13887309 [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol is a compound that belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused pyridine ring system
Preparation Methods
The synthesis of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol typically involves multi-step reactions. One common synthetic route includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Biological Research: The compound’s antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant bacterial strains.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without affecting the COX-1 enzyme, thus minimizing gastrointestinal side effects.
Comparison with Similar Compounds
Similar compounds to [2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol include:
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their anti-inflammatory and antimicrobial properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: . The uniqueness of this compound lies in its specific structural features and the balance of its biological activities, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[2-(2-methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol |
InChI |
InChI=1S/C16H14N2O3S/c1-22(20,21)15-7-3-2-5-12(15)16-11(10-19)9-14-13(18-16)6-4-8-17-14/h2-9,19H,10H2,1H3 |
InChI Key |
MGBCZNBTXQHMHN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NC3=C(C=C2CO)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
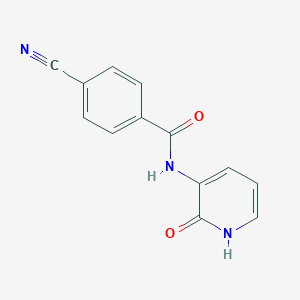
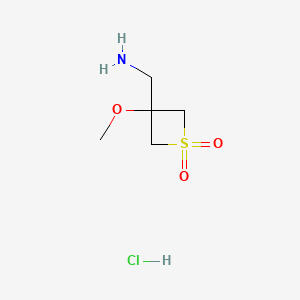
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
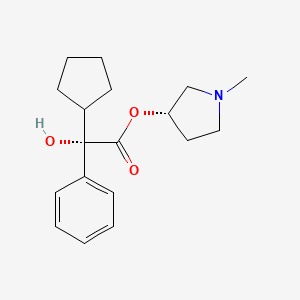
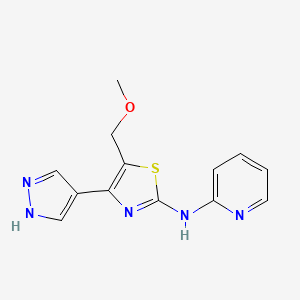
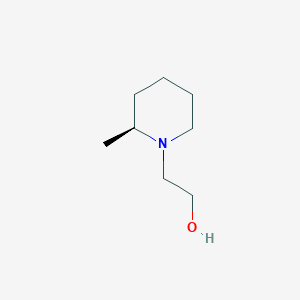
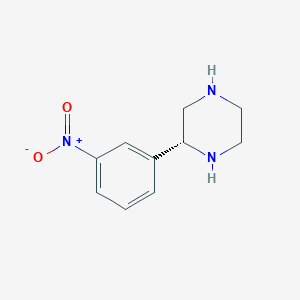
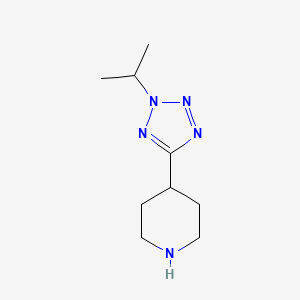

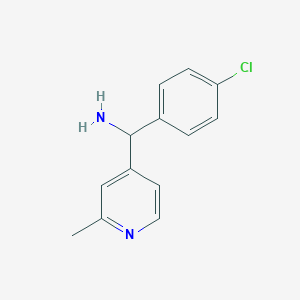
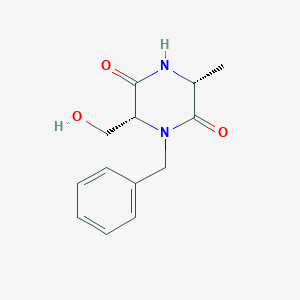
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
